molecular formula C10H13N3O B2706299 N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide CAS No. 2185980-37-2

N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide

Cat. No. B2706299
CAS RN: 2185980-37-2
M. Wt: 191.234
InChI Key: FTFHYAMIOMAWDL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole . Pyrrolopyrazole derivatives are known to have various biological activities .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole have been synthesized . The synthesis often involves multi-step reactions and the yield can vary .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a pyrrolopyrazole core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, a related compound, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, is a solid at room temperature .

Safety and Hazards

The safety and hazards of the compound would depend on its exact structure and properties. As a general precaution, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

Pyrrolopyrazole derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing new derivatives and studying their properties and activities .

properties

IUPAC Name

N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-10(14)11-7-8-6-9-4-3-5-13(9)12-8/h2,6H,1,3-5,7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFHYAMIOMAWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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